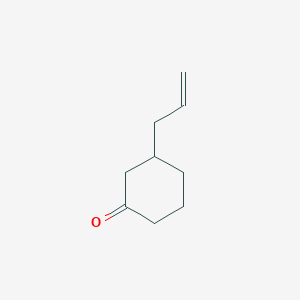

3-Allylcyclohexanone

CAS No.:

Cat. No.: VC14037062

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O |

|---|---|

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 3-prop-2-enylcyclohexan-1-one |

| Standard InChI | InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h2,8H,1,3-7H2 |

| Standard InChI Key | AQDZXPLGDCMLEH-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1CCCC(=O)C1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Allylcyclohexanone is systematically named 3-prop-2-enylcyclohexan-1-one, reflecting its allyl-substituted cyclohexanone backbone. Key identifiers include:

The allyl group () introduces electron-rich regions, enabling participation in Michael additions and Diels-Alder reactions .

Spectroscopic Data

While experimental spectral data for 3-allylcyclohexanone remains sparse in the literature, PubChem links to SpectraBase entries (e.g., IR, NMR) under accession numbers 3fhPNzjnIwY and 5DkROf3Sb6Z . Computational models predict characteristic signals, such as a carbonyl stretch at ~1,710 cm (IR) and a deshielded ketone carbon at ~210 ppm (13C NMR) .

Synthesis and Reaction Pathways

Robinson Annulation Approach

A robust synthesis of 3-allylcyclohexanone derivatives is exemplified in the enantioselective total synthesis of (+)-heilonine . The protocol involves:

-

Silyl Enol Ether Formation: Treatment of a cyclohexenone precursor with TMSI and HMDS generates a thermodynamic silyl enol ether.

-

Mukaiyama–Michael Reaction: Reaction with methyl vinyl ketone () in the presence of yields a diastereomeric mixture (3:1 ratio) .

-

Aldol Cyclization/Dehydration: Sodium methoxide-mediated closure affords the bicyclic framework in 61% yield over three steps .

This method highlights the compound’s utility in constructing polycyclic systems, albeit with challenges in diastereocontrol during the Mukaiyama–Michael step .

Catalytic Hydrogenation and Transesterification

Indirect routes to 3-allylcyclohexanone analogs involve hydrogenation of cinnamic acid derivatives followed by transesterification . For instance:

-

Hydrogenation: Cinnamic acid methyl ester undergoes catalytic hydrogenation (Pt/C or Pd/C) to yield 3-cyclohexylpropionic acid derivatives .

-

Esterification: Acid-catalyzed (e.g., -TsOH) reaction with allyl alcohol produces allyl esters, though this pathway primarily yields 3-cyclohexylpropionates rather than the title compound .

Physicochemical Properties

Computed and Experimental Data

PubChem’s computational models provide the following properties :

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 17.1 Ų |

The compound’s moderate lipophilicity () suggests favorable membrane permeability, aligning with its potential use in bioactive molecule synthesis .

Applications in Organic Synthesis

Natural Product Synthesis

3-Allylcyclohexanone derivatives serve as key intermediates in alkaloid synthesis. For example, in the construction of the cevanine framework, RhCl(PPh)-catalyzed [2+2+2] cycloisomerization of a triyne precursor delivers hexacyclic structures in 89% yield . This underscores the compound’s role in facilitating transition metal-mediated transformations.

Fragrance and Flavor Industry

While direct applications in perfumery are undocumented, structurally related allyl cyclohexanepropionates are prized for their fruity, floral notes . The allyl group’s volatility and reactivity make 3-allylcyclohexanone a plausible precursor for ester derivatives used in scent formulations.

Future Directions

-

Synthetic Method Development: Exploring asymmetric catalysis to improve diastereoselectivity in annulation reactions.

-

Application Expansion: Investigating roles in polymer chemistry or as a ligand in coordination complexes.

-

Toxicological Profiling: Conducting in vitro assays to establish safety parameters for industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume